molecular formula C10H11NO3 B1257828 3-Carbamoyl-2-phenylpropionaldehyde

3-Carbamoyl-2-phenylpropionaldehyde

Cat. No. B1257828
M. Wt: 193.2 g/mol
InChI Key: XUCMSYZLYLONTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carbamoyl-2-phenylpropionaldehyde, also known as 3-C-2-pp, belongs to the class of organic compounds known as phenylacetaldehydes. Phenylacetaldehydes are compounds containing a phenylacetaldehyde moiety, which consists of a phenyl group substituted at the second position by an acetalydehyde. 3-Carbamoyl-2-phenylpropionaldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Carbamoyl-2-phenylpropionaldehyde has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. 3-Carbamoyl-2-phenylpropionaldehyde participates in a number of enzymatic reactions. In particular, 3-Carbamoyl-2-phenylpropionaldehyde can be biosynthesized from 2-phenyl-1, 3-propanediol monocarbamate;  which is catalyzed by the enzyme alcohol dehydrogenase 1A. In addition, 3-Carbamoyl-2-phenylpropionaldehyde can be converted into 3-carbamoyl-2-phenylpropionic acid;  which is catalyzed by the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. In humans, 3-carbamoyl-2-phenylpropionaldehyde is involved in the felbamate metabolism pathway.
3-Carbamoyl-2-phenylpropionaldehyde is a member of phenylacetaldehydes.

properties

Product Name

3-Carbamoyl-2-phenylpropionaldehyde

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

(3-oxo-2-phenylpropyl) carbamate

InChI

InChI=1S/C10H11NO3/c11-10(13)14-7-9(6-12)8-4-2-1-3-5-8/h1-6,9H,7H2,(H2,11,13)

InChI Key

XUCMSYZLYLONTH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(COC(=O)N)C=O

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)C=O

synonyms

3-C-2-PP
3-carbamoyl-2-phenylpropionaldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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